4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS 1082040-17-2
4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS 1082040-17-2
An In-Depth Technical Guide to 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1082040-17-2)
Abstract
4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 4-iodo-7-azaindole-3-carbaldehyde, is a highly functionalized and versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring the 7-azaindole core, a strategically placed iodine atom for cross-coupling reactions, and a reactive aldehyde group for diverse derivatization, makes it a crucial intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role in the development of targeted therapies, including potent kinase inhibitors.
The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heteroaromatic system that is isosteric to indole. This scaffold is considered a "privileged structure" in drug discovery because its derivatives have been shown to bind to a wide range of biological targets with high affinity.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which often enhances binding interactions with enzymes and receptors. Consequently, the 7-azaindole nucleus is a core component in numerous biologically active compounds, including inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2][3]
4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde emerges as a particularly valuable derivative. The functional groups at the C3 and C4 positions provide orthogonal handles for synthetic manipulation:
-
The 3-carbaldehyde (formyl) group: This electron-withdrawing group serves as a versatile synthon for constructing various side chains through reactions like condensation, reductive amination, and oxidation.
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The 4-iodo group: This substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is fundamental to exploring the structure-activity relationship (SAR) during lead optimization.[4]
Physicochemical and Spectroscopic Properties
Confirming the identity and purity of this reagent is paramount for successful and reproducible synthetic outcomes. The key properties are summarized below.
| Property | Value |
| CAS Number | 1082040-17-2 |
| Molecular Formula | C₈H₅IN₂O |
| Molecular Weight | 272.04 g/mol |
| Appearance | Typically a solid (e.g., pale-yellow to yellow-brown) |
| SMILES | O=C(C1=C(I)C=C2C(N1)=CC=N2)H |
| InChI Key | DLDQOJMZUSYGSE-UHFFFAOYSA-N[5] |
| Storage | Store in a dry, inert atmosphere, often at 2-8°C[6] |
While detailed, batch-specific analytical data should always be consulted, typical spectroscopic features would include characteristic signals in ¹H NMR for the aldehyde proton, the pyrrole NH, and the three aromatic protons on the bicyclic core. Mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of an iodine-containing compound.
Synthesis and Mechanistic Considerations
The preparation of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is typically achieved from the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) through a sequential iodination and formylation strategy.
Experimental Protocol: Two-Step Synthesis
Step 1: Iodination of 1H-pyrrolo[2,3-b]pyridine The first step involves the regioselective iodination at the C4 position of the 7-azaindole ring.
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add an iodinating agent, such as N-iodosuccinimide (NIS), portion-wise at room temperature.[4]
-
Stir the reaction mixture at room temperature for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 4-iodo-1H-pyrrolo[2,3-b]pyridine.
Step 2: Vilsmeier-Haack Formylation This classic reaction introduces the aldehyde group at the C3 position, which is the most electron-rich and nucleophilic site on the pyrrole ring.[7][8]
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.[7][9]
-
Stir the mixture at low temperature for approximately 30 minutes.
-
Add a solution of 4-iodo-1H-pyrrolo[2,3-b]pyridine (from Step 1) in DMF to the freshly prepared Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80°C) for several hours, monitoring by TLC or LC-MS.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as an aqueous solution of sodium hydroxide or potassium carbonate, until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to afford 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Causality and Mechanistic Insights
-
Iodination: The iodination occurs preferentially on the pyridine ring rather than the pyrrole ring under these conditions. This regioselectivity is a key aspect of the synthesis, allowing the subsequent formylation to occur at the desired C3 position of the pyrrole ring.
-
Vilsmeier-Haack Reaction: The mechanism involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The electron-rich C3 position of the 7-azaindole's pyrrole ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the final aldehyde product.[7] This reaction is highly effective for formylating electron-rich heterocycles.[9]
Synthetic Workflow Diagram
Caption: Synthetic pathway to the target compound.
Key Synthetic Applications
The true value of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde lies in its utility as a versatile intermediate for building complex molecules.
Case Study: Intermediate in Fostamatinib Synthesis
Fostamatinib is a spleen tyrosine kinase (SYK) inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP).[10] Its active metabolite, R406, is synthesized using a derivative of our title compound. The synthesis showcases the power of the dual functionality:
-
Suzuki Coupling: The 4-iodo group is first reacted with a boronic acid derivative in a palladium-catalyzed Suzuki coupling to install a complex aniline moiety at the C4 position.
-
Reductive Amination: The 3-carbaldehyde group is then converted into an amine via reductive amination, which is subsequently used to link to another heterocyclic core.
This sequence demonstrates how the two functional groups can be addressed selectively to rapidly build molecular complexity.
General Reaction Schemes
-
Cross-Coupling Reactions: The C4-I bond is readily transformed.
-
Suzuki Coupling: With Ar-B(OH)₂ to form C-C bonds.[4]
-
Sonogashira Coupling: With terminal alkynes to install alkynyl groups.
-
Buchwald-Hartwig Amination: With amines to form C-N bonds.
-
-
Aldehyde Transformations:
-
Wittig Reaction: To form alkenes.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the primary alcohol.
-
Condensation/Imination: With amines or hydrazines to form imines, hydrazones, or further heterocycles.
-
Application Workflow Diagram
Caption: Key synthetic transformations of the title compound.
Role in Drug Discovery Programs
Derivatives built upon the 4-substituted-1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against a range of important clinical targets:
-
Janus Kinases (JAKs): This family of kinases is crucial for cytokine signaling in the immune system. Compounds derived from this scaffold have been investigated as JAK3 inhibitors for treating autoimmune diseases and organ transplant rejection.[11]
-
Spleen Tyrosine Kinase (SYK): As demonstrated by Fostamatinib, SYK is a key target for autoimmune disorders.[10]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a critical regulator of the DNA damage response, making it a promising target for cancer therapy, particularly in combination with chemotherapy or radiation. The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to develop highly selective ATM inhibitors.[12]
-
Other Kinases: The scaffold has also been employed to develop inhibitors for phosphodiesterase 4B (PDE4B), Fibroblast Growth Factor Receptor (FGFR), and Traf2- and Nck-interacting kinase (TNIK), highlighting its broad utility.[13][14][15]
Safety, Handling, and Storage
As with all laboratory chemicals, 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde should be handled with appropriate care in a well-ventilated fume hood.
-
Safety: Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. While specific toxicity data is limited, related iodo- and aldehyde-containing heterocyles may be harmful if swallowed and can cause skin sensitization.[5]
-
Handling: Use only non-sparking tools and avoid generating dust.
-
Storage: Keep the container tightly sealed in a dry and cool place, away from light and oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended to ensure long-term stability.[6]
Conclusion
4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is more than just a chemical reagent; it is a powerful and enabling tool for medicinal chemists. Its well-defined reactivity and strategic placement of functional groups allow for the systematic and efficient synthesis of compound libraries for drug discovery. Its proven success as a core intermediate in the development of kinase inhibitors like Fostamatinib solidifies its importance. As researchers continue to target complex signaling pathways, the demand for versatile and highly functionalized building blocks like this will undoubtedly grow, ensuring its continued relevance in the pursuit of novel therapeutics.
References
Please note that direct access to full-text articles may require a subscription.
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